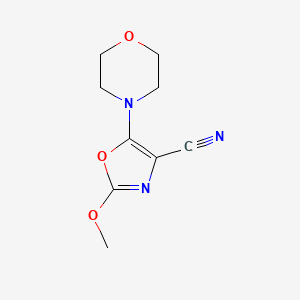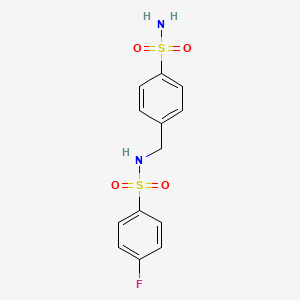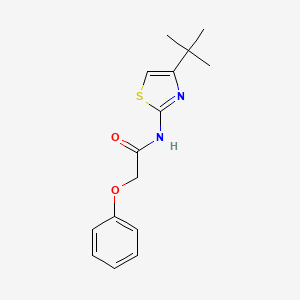![molecular formula C16H10O3 B6141352 2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B6141352.png)
2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione
Descripción general
Descripción
2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to an indene-1,3-dione scaffold. Indene-1,3-dione derivatives are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione are currently unknown. This compound is structurally similar to aurones and indanones , which have been shown to exhibit anti-tumor activity . .
Mode of Action
Given its structural similarity to aurones and indanones , it may interact with cellular targets in a similar manner. These compounds are thought to interfere with cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds such as aurones and indanones have been shown to interfere with cell proliferation and induce apoptosis in cancer cells . This suggests that 2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione may affect similar pathways.
Result of Action
Given its structural similarity to aurones and indanones , it may have similar effects, such as interfering with cell proliferation and inducing apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of the interacting biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione typically involves the condensation of 3-hydroxybenzaldehyde with indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like column chromatography and crystallization are used to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups in the indene-1,3-dione scaffold can be reduced to form alcohols.
Substitution: The hydroxy group can undergo substitution reactions with electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization.
Comparación Con Compuestos Similares
2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: Lacks the hydroxyphenyl group, making it less versatile in terms of chemical reactivity and biological activity.
2-[(4-hydroxyphenyl)methylidene]indene-1,3-dione: Similar structure but with the hydroxy group in a different position, which can affect its reactivity and biological properties.
2-[(3-methoxyphenyl)methylidene]indene-1,3-dione: Contains a methoxy group instead of a hydroxy group, leading to different chemical and biological behaviors.
Propiedades
IUPAC Name |
2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-11-5-3-4-10(8-11)9-14-15(18)12-6-1-2-7-13(12)16(14)19/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEIWMCKQMXPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B6141273.png)
![2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide](/img/structure/B6141281.png)




![2-[(2-Bromobenzoyl)amino]benzamide](/img/structure/B6141311.png)


![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)




